molecular formula C13H14N2O4S B2612364 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide CAS No. 2034611-10-2

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide

Cat. No.: B2612364
CAS No.: 2034611-10-2
M. Wt: 294.33
InChI Key: CAOJMMQWRYJIEI-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide is a complex organic compound that features a benzamide core with a methylthio group and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide typically involves multiple steps:

    Formation of the Oxazolidinone Moiety: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazolidinone ring or the benzamide core, potentially leading to the formation of amines or alcohols.

    Substitution: The benzamide core and the methylthio group can participate in various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides and oxazolidinones.

Scientific Research Applications

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

    Materials Science: Its properties may be exploited to create materials with specific functionalities, such as conductivity or strength.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(methylthio)benzamide: shares similarities with other benzamide derivatives and oxazolidinone-containing compounds.

    Benzamide Derivatives: Compounds like this compound are often compared with other benzamides, such as this compound.

Uniqueness

    Structural Features: The combination of the oxazolidinone ring and the methylthio group in this compound is relatively unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-20-10-4-2-3-9(7-10)12(17)14-5-6-15-11(16)8-19-13(15)18/h2-4,7H,5-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOJMMQWRYJIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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